ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTKQJLYDVZTKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353466 |

Source

|

| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69722-29-8 |

Source

|

| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction pathways, experimental protocols, and quantitative data associated with its preparation.

Core Synthesis Pathway

The principal synthetic route to ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves the condensation reaction between 2-hydrazinopyridine and ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring system.

Reaction Scheme

In-depth Technical Guide: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

CAS Number: 69722-29-8

This technical guide provides a comprehensive overview of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, synthesis protocols, and potential biological significance.

Physicochemical Properties

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a stable, solid organic compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 69722-29-8 | [1] |

| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Melting Point | 92-93 °C | [2] |

| Appearance | Colorless crystals | [3] |

Synthesis

The synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is typically achieved through the condensation of ethyl (ethoxymethylene)cyanoacetate and 2-hydrazinopyridine. Two common experimental protocols are outlined below.

Experimental Protocol 1: Synthesis in Ethanol

This protocol involves the reaction in absolute ethanol, yielding a solid product upon cooling.

Materials:

-

Ethyl(ethoxymethylene)cyanoacetate (19.5 g)

-

2-Hydrazinopyridine (12.5 g)

-

Absolute Ethanol (100 mL)

Procedure:

-

Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a suitable reaction vessel.

-

Add 19.5 g of ethyl(ethoxymethylene)cyanoacetate to the solution in one portion.

-

Heat the reaction mixture at reflux for 2.5 hours.[2]

-

Cool the reaction mixture to allow for the precipitation of the solid product.

-

Collect the solid by filtration and wash with absolute ethanol.[2]

-

Air-dry the product. The expected yield is approximately 22.6 g.[2]

Experimental Protocol 2: Synthesis in Acetic Acid and Water

This alternative protocol utilizes a mixture of acetic acid and water as the solvent.

Materials:

-

2-Hydrazinopyridine (21.83 g)

-

Ethyl (ethoxymethylene)cyanoacetate (38.2 g)

-

Acetic Acid (150 mL)

-

Water (50 mL)

Procedure:

-

Prepare a solution of 21.83 g of 2-hydrazinopyridine and 38.2 g of ethyl (ethoxymethylene)cyanoacetate in a mixture of 150 mL of acetic acid and 50 mL of water.

-

Heat the solution on a steam bath for approximately 16 hours.[4]

-

Further workup and purification steps (not detailed in the source) would be required to isolate the final product.

Synthesis Workflow

The following diagram illustrates the general synthesis workflow for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Spectroscopic and Structural Data

Crystal Structure

The crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has been reported.[3] The compound crystallizes in the monoclinic space group Cc. The crystal structure analysis provides precise bond lengths and angles, confirming the molecular geometry. This information is critical for computational modeling and structure-activity relationship (SAR) studies.

Biological Activity and Potential Applications

While specific biological activity data for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities.

Notably, this compound is considered an important intermediate in the synthesis of pyrazolobenzotriazinone derivatives that act as cyclooxygenase (COX) inhibitors.[3] COX enzymes are key in the biosynthesis of prostaglandins, which are mediators of inflammation. Inhibition of COX is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

The general structure of many COX inhibitors includes a central heterocyclic ring system, and pyrazoles have been successfully incorporated into potent and selective COX-2 inhibitors. The structural features of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

Signaling Pathway Context: Cyclooxygenase (COX) Inhibition

The potential role of derivatives of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as COX inhibitors places them within the arachidonic acid signaling pathway. A simplified diagram of this pathway is presented below.

References

ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate molecular structure

An In-depth Technical Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Molecular Structure and Identifiers

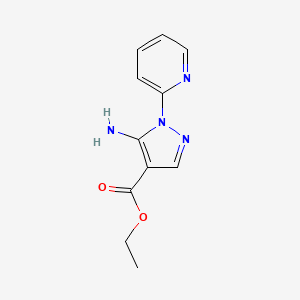

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a pyridin-2-yl substituent at the N1 position of the pyrazole ring, an amino group at C5, and an ethyl carboxylate group at C4.

Caption: 2D Molecular Structure Diagram.

| Identifier | Value |

| IUPAC Name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[1] |

| CAS Number | 69722-29-8[1] |

| Molecular Formula | C₁₁H₁₂N₄O₂[1] |

| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N[1] |

| InChI | InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3[1] |

| InChIKey | UPTKQJLYDVZTKJ-UHFFFAOYSA-N[1] |

Physicochemical and Crystallographic Data

This section summarizes the key physical, chemical, and crystallographic properties of the title compound.

| Property | Value |

| Molecular Weight | 232.24 g/mol [1] |

| Melting Point | 92-93 °C[2] |

| Appearance | Colorless block crystals[3] |

| Crystal System | Monoclinic[3] |

| Space Group | Cc[3] |

| Unit Cell Dimensions | a = 16.146(5) Å, b = 14.653(4) Å, c = 14.621(4) Å, β = 106.052(8)°[3] |

| Volume | 3324.3(16) ų[3] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves the condensation reaction between 2-hydrazinopyridine and ethyl(ethoxymethylene)cyanoacetate.[2]

Protocol:

-

A solution of 2-hydrazinopyridine (12.5 g) is prepared in absolute ethanol (100 mL).

-

To this solution, ethyl(ethoxymethylene)cyanoacetate (19.5 g) is added in a single portion.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2.5 hours.

-

After the reflux period, the mixture is cooled, allowing a solid product to form.

-

The resulting solid is collected by filtration.

-

The collected product is washed with absolute ethanol and subsequently air-dried.

This procedure yields the desired product, which can be further purified if necessary.[2]

Caption: Synthesis Workflow Diagram.

Biological Significance and Potential Applications

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for pyrazolobenzotriazinone derivatives, which have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[3]

COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of these pro-inflammatory prostaglandins is reduced.

Caption: Simplified COX Inhibition Pathway.

References

ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate IUPAC name

An In-depth Technical Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazole core, substituted with a pyridine ring, makes it a valuable scaffold and a key intermediate in the synthesis of various biologically active molecules. This document provides a comprehensive overview of its chemical identity, synthesis protocols, structural characteristics, and its role as a precursor to potent therapeutic agents, particularly cyclooxygenase (COX) inhibitors. Detailed experimental procedures and quantitative data are presented to support further research and development efforts.

Chemical Identity and Properties

The compound is formally identified by its IUPAC name, ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate.[1] It is classified as a pyrazolopyridine.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₄O₂ | PubChem[1] |

| Molecular Weight | 232.24 g/mol | PubChem |

| CAS Number | 69722-29-8 | PubChem[1] |

| Appearance | Colorless crystals | ResearchGate[2] |

| Melting Point | 92-93 °C | PrepChem[3] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | CHIRALEN |

Synthesis Protocols

The synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is typically achieved through a condensation reaction between a hydrazine derivative and a cyanoacetate derivative. Below are detailed experimental protocols based on established literature.

Protocol 1: Synthesis in Ethanol

This procedure involves the reaction of 2-hydrazinopyridine with ethyl(ethoxymethylene)cyanoacetate in absolute ethanol.[3]

Experimental Procedure:

-

Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a suitable reaction vessel.

-

Add 19.5 g of ethyl(ethoxymethylene)cyanoacetate to the solution in one portion.

-

Heat the reaction mixture at reflux for 2.5 hours.

-

After the reflux period, cool the mixture. A solid product will form.

-

Collect the solid by filtration.

-

Wash the collected solid with absolute ethanol.

-

Air-dry the final product.

-

Yield: 22.6 g.[3]

-

Melting Point: 92-93 °C.[3]

Protocol 2: Synthesis in Acetic Acid

An alternative method utilizes acetic acid as the solvent, which can influence the reaction rate and yield.[4]

Experimental Procedure:

-

Prepare a solution of 21.83 g of 2-hydrazinopyridine and 38.2 g of ethyl (ethoxymethylene)cyanoacetate in a mixture of 150 mL of acetic acid and 50 mL of water.

-

Heat the solution on a steam bath for approximately 16 hours.

-

(Work-up procedure following the heating step would typically involve cooling, precipitation, and filtration, though not detailed in the source).

Synthesis Workflow Diagram

The general workflow for the synthesis can be visualized as follows:

Caption: General synthesis workflow for the target compound.

Structural Characterization

The molecular structure of the title compound has been confirmed by single-crystal X-ray diffraction.

Crystallographic Data: The crystal structure analysis reveals important details about the molecule's conformation. All hydrogen atoms were identified, and C-H hydrogen atoms were placed on calculated positions for refinement.[2] The analysis confirms the connectivity and stereochemistry as depicted in the compound's name.

Table 2: Selected Crystal Structure Parameters

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₂N₄O₂ | ResearchGate[2] |

| Refinement Model | Refined using SHELXL program | ResearchGate[2] |

| H-atom treatment | Riding model used for C-H atoms | ResearchGate[2] |

Biological Significance and Applications

While the title compound itself may not be the final active pharmaceutical ingredient, it is a crucial intermediate in the synthesis of pyrazolobenzotriazinone derivatives.[2] These derivatives are noted for their activity as COX inhibitors.

Role as a COX Inhibitor Precursor

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By serving as a building block for molecules that inhibit these enzymes, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate plays a vital role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Many compounds containing a pyrazole scaffold possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]

Prostaglandin Synthesis Pathway

The diagram below illustrates the signaling pathway inhibited by COX inhibitors derived from this pyrazole intermediate.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a synthetically accessible and highly valuable intermediate for drug discovery. Its established synthesis routes and well-characterized structure provide a solid foundation for its use in constructing more complex molecules, particularly those targeting the cyclooxygenase enzymes for anti-inflammatory therapies. The data and protocols presented in this guide serve as a technical resource for researchers aiming to leverage this versatile chemical scaffold in the development of novel therapeutics.

References

- 1. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively derivatized, leading to a vast library of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a multitude of cancer cell lines through various mechanisms of action.[1][2] These compounds have been shown to target key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit specific kinases that are crucial for tumor growth and progression. Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and the PI3K/Akt signaling pathway.[1][3][4] By blocking these pathways, pyrazole-based compounds can induce apoptosis, halt the cell cycle, and prevent the formation of new blood vessels that supply tumors.[5]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Polysubstituted pyrazole derivative 59 | HepG2 (Hepatocellular Carcinoma) | 2 | DNA | [1] |

| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [1] |

| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [1] |

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast Cancer) | 0.25 | PI3 Kinase | [1] |

| Pyrazolone-pyrazole derivative 27 | MCF7 (Breast Cancer) | 16.50 | VEGFR-2 | [1] |

| Fused pyrazole derivative 50 | HepG2 (Hepatocellular Carcinoma) | 0.71 | EGFR, VEGFR-2 | [1] |

| 5-alkylated selanyl-1H-pyrazole derivative 53 | HepG2 (Hepatocellular Carcinoma) | 15.98 | EGFR, VEGFR-2 | [1] |

| 5-alkylated selanyl-1H-pyrazole derivative 54 | HepG2 (Hepatocellular Carcinoma) | 13.85 | EGFR, VEGFR-2 | [1] |

| Pyrazole-containing imide derivative 161a | A-549 (Lung Cancer) | 4.91 | Not Specified | [6] |

| Pyrazole-containing imide derivative 161b | A-549 (Lung Cancer) | 3.22 | Not Specified | [6] |

| Pyrazole chalcone 111a-e | MCF-7, HeLa | Not Specified | Not Specified | [3] |

| Benzofuropyrazole derivative 4a | K562, A549 | 0.26, 0.19 | Not Specified | [5] |

| Pyrazole analogue 5b | K562, MCF-7, A549 | 0.021, 1.7, 0.69 | Tubulin polymerization | [5] |

| Pyrazole analogue 5e | K562, MCF-7, A549 | Not Specified | Not Specified | [5] |

Signaling Pathway Visualizations

Caption: Inhibition of the VEGFR-2 signaling cascade by pyrazole derivatives.

Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family.[1] Its structure incorporates both a pyrazole and a pyridine ring, making it a valuable and versatile intermediate in the synthesis of more complex molecules.[1][2] This compound serves as a crucial building block, particularly in the development of fused heterocyclic systems with significant pharmacological potential.[3] Notably, it is a key precursor for pyrazolobenzotriazinone derivatives that have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in the development of anti-inflammatory drugs.[2] The 5-aminopyrazole scaffold, in general, is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[3][4][5]

Synthesis and Methodology

The primary and most direct synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is achieved through a condensation reaction between 2-hydrazinopyridine and ethyl(ethoxymethylene)cyanoacetate.[6] This reaction provides a straightforward and efficient route to the desired pyrazole core.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis is as follows:

-

Reactant Preparation: A solution of 2-hydrazinopyridine (12.5 g) is prepared in absolute ethanol (100 mL).[6]

-

Addition: To this solution, ethyl(ethoxymethylene)cyanoacetate (19.5 g) is added in a single portion.[6]

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 2.5 hours.[6]

-

Isolation: After the reflux period, the mixture is cooled. The solid product that forms upon cooling is collected by filtration.[6]

-

Purification: The collected solid is washed with absolute ethanol to remove any unreacted starting materials or impurities.[6]

-

Drying: The final product is air-dried. The reported yield is 22.6 g with a melting point of 92-93°C.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Physicochemical Properties

The key chemical and physical properties of the compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| IUPAC Name | ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate | [1] |

| CAS Number | 69722-29-8 | [1] |

| Melting Point | 92-93 °C | [6] |

| Appearance | Solid | [6] |

Spectroscopic Data

The crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has been determined, confirming its molecular geometry.[2] While specific spectral data for this exact compound is not detailed in the provided search results, the table below outlines the expected spectroscopic characteristics based on analyses of closely related 5-aminopyrazole derivatives.[7]

| Spectroscopic Technique | Expected Characteristics (based on analogues) | Reference |

| ¹H NMR | Signals corresponding to ethyl group protons (triplet and quartet), aromatic protons from the pyridine ring, a pyrazole ring proton, and a broad singlet for the amino (-NH₂) protons. | [7] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and distinct signals for the carbons of the pyrazole and pyridine rings. | [7] |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C=N, and C=C stretching from the aromatic rings. | [7] |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. | [8] |

Biological Activities and Potential Applications

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is primarily valued as an intermediate for synthesizing pharmacologically active agents.[2] The 5-aminopyrazole core is a versatile scaffold that has been extensively used in drug discovery.[3]

-

Anti-inflammatory Agents: The title compound is a direct precursor to pyrazolobenzotriazinone derivatives, which have been studied as COX inhibitors.[2] COX enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Derivatives of the 5-aminopyrazole scaffold have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have shown nanomolar inhibitory activity against FGFR1, 2, and 3.[5]

-

Broad Pharmacological Potential: The pyrazole nucleus is associated with a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antiviral properties.[4][9] This highlights the broad potential for developing diverse therapeutic agents from this starting material.

Pathway to Potential Drug Classes

Caption: Logical pathway from the core compound to potential drug classes.

Representative Experimental Protocol: Biological Assay

While specific biological data for the title compound itself is not published, its derivatives are often evaluated for COX inhibitory activity. The following is a representative experimental protocol for an in vitro COX inhibition assay, which would be used to screen compounds synthesized from ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 enzyme is prepared in a Tris-HCl buffer.

-

Compound Preparation: The test compound (a derivative of the title compound) is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at its desired concentration. The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiation: The reaction is initiated by adding a solution of arachidonic acid, the substrate for COX enzymes.

-

Detection: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing only the solvent. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a synthetically accessible and highly valuable chemical intermediate. Its importance lies not in its own biological activity, but in its role as a foundational building block for a variety of fused heterocyclic systems. Its established use in the synthesis of potential COX inhibitors and the broader demonstrated potential of the 5-aminopyrazole scaffold in creating potent anticancer and antimicrobial agents make it a compound of significant interest for medicinal chemists and professionals in drug development. The straightforward synthesis and the capacity for diverse chemical modifications ensure its continued relevance in the search for novel therapeutic agents.

References

- 1. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 9. pharmatutor.org [pharmatutor.org]

The Aminopyrazole Core: A Journey from Foundational Synthesis to Targeted Therapeutics

An In-depth Technical Guide on the Discovery and History of Aminopyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets, particularly protein kinases, have made it a focal point of drug discovery efforts for decades.[2] This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, from their early synthesis to their evolution as highly specific modulators of cellular signaling pathways. We will delve into the seminal synthetic methodologies, present key quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis of important aminopyrazole derivatives. Furthermore, we will visualize critical signaling pathways and experimental workflows to offer a complete picture of the significance of this remarkable heterocyclic system.

Early Discovery and Synthesis of the Pyrazole Ring

The history of pyrazole chemistry dates back to 1883, with the pioneering work of German chemist Ludwig Knorr.[3][4] While attempting to synthesize a quinoline derivative, Knorr discovered the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines, which yielded pyrazole derivatives.[5] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for the systematic exploration of this class of heterocyles.

The first synthesis of the parent 3-aminopyrazole was reported in the early 20th century.[6] Early methods generally involved the cyclization of a hydrazine with a β-ketonitrile or its synthetic equivalent.[7][8] These reactions typically proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[7]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The Knorr synthesis remains a versatile and widely used method for preparing substituted pyrazoles. The general mechanism involves the reaction of a β-ketoester with a hydrazine, often in the presence of an acid catalyst.

General Experimental Protocol for Knorr Pyrazole Synthesis (Pyrazolone derivative): [3]

-

In a round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (typically 100-140°C) with stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration and wash with a cold solvent (e.g., diethyl ether or ethanol).

-

If the product does not precipitate, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The Rise of Aminopyrazoles in Medicinal Chemistry

While the initial discoveries were of fundamental chemical interest, the true potential of aminopyrazoles was realized with the advent of modern drug discovery. The amino group provides a crucial handle for further functionalization, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for specific biological targets.[9] This versatility has led to the development of a vast library of aminopyrazole derivatives with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[10]

A significant breakthrough in the application of aminopyrazoles came with the discovery of their ability to inhibit protein kinases.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core can mimic the adenine scaffold of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions with the hinge region of the kinase active site.[2]

Case Studies: Aminopyrazole-Based Kinase Inhibitors

The following sections provide a detailed look at the discovery and development of aminopyrazole-based inhibitors for three important kinase families: Cyclin-Dependent Kinases (CDKs), Leucine-Rich Repeat Kinase 2 (LRRK2), and Fibroblast Growth Factor Receptors (FGFRs).

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The development of selective CDK inhibitors has been a major focus of anticancer drug discovery.

Discovery and SAR of Aminopyrazole CDK Inhibitors:

A library of aminopyrazole analogs was synthesized to explore the hydrophobic pocket and solvent-exposed region of CDKs.[4] Structure-activity relationship (SAR) studies identified key structural features for potent and selective inhibition. For example, compound 24 was identified as a potent and selective CDK2/5 inhibitor.[4] Further studies led to the development of compounds like AT7519 , a multi-CDK inhibitor, and more selective derivatives.[5] The table below summarizes the inhibitory activity of selected aminopyrazole-based CDK inhibitors.

Table 1: Inhibitory Activity of Selected Aminopyrazole-Based CDK Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| AT7519 | CDK1 | 210 | [5] |

| CDK2 | 47 | [5] | |

| CDK5 | 13 | [5] | |

| CDK9 | 10 | [5] | |

| Compound 24 | CDK2 | 160 | [4] |

| CDK5 | 130 | [4] | |

| Compound 9 | CDK2 | 960 | [5] |

| FMF-03-198-2 | CDK14 | <1 | [3] |

| Compound 15 | CDK2 | 5 | [11] |

Experimental Protocol: Synthesis of a 4-Amino-1H-pyrazole CDK14 Inhibitor (Analog of FMF-03-198-2): [3]

-

Synthesis of the Pyrazole Core: A substituted hydrazine is reacted with a β-ketonitrile in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) under reflux to form the aminopyrazole core.

-

Acylation: The amino group of the pyrazole is acylated with a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.

-

Suzuki Coupling: A boronic acid or ester is coupled to a halogenated position on the pyrazole ring using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a mixture of solvents (e.g., toluene/ethanol/water) under heating.

-

Final Modification: Further chemical transformations, such as the introduction of a covalent warhead (e.g., an acrylamide group), can be performed on the periphery of the molecule.

-

Purification: The final compound is purified by column chromatography or preparative HPLC.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD). The development of LRRK2 inhibitors is therefore a promising therapeutic strategy for this neurodegenerative disorder.

Discovery and Optimization of Aminopyrazole LRRK2 Inhibitors:

Researchers at Genentech discovered a series of aminopyrazole-based LRRK2 inhibitors.[12] Starting from a lead compound, they systematically modified the scaffold to improve potency, selectivity, and pharmacokinetic properties. This led to the identification of highly potent and brain-penetrant inhibitors like GNE-0877 and GNE-9605 .[13] The table below presents key data for these compounds.

Table 2: In Vitro and In Vivo Data for Aminopyrazole-Based LRRK2 Inhibitors

| Compound | LRRK2 (G2019S) IC50 (nM) | Rat Brain Penetration (Unbound Brain/Plasma Ratio) | Human Hepatocyte Stability (% remaining at 1h) | Reference |

| GNE-0877 | 3 | ~1 | 85 | [1][13] |

| GNE-9605 | 18.7 | >1 | 95 | [1][13] |

Experimental Protocol: Synthesis of a Brain-Penetrant Aminopyrazole LRRK2 Inhibitor (e.g., GNE-0877): [13]

-

Alkylation of Pyrazole: 5-Methyl-3-nitropyrazole is alkylated at the N1 position.

-

Reduction of Nitro Group: The nitro group is reduced to an amino group via hydrogenation using a palladium catalyst.

-

Coupling Reaction: The resulting aminopyrazole is coupled with a substituted chloropyrimidine derivative under acidic or palladium-catalyzed conditions to afford the final compound.

-

Purification: The product is purified using chromatographic techniques.

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Properties of Pyridinyl-Pyrazole Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a focal point of drug discovery efforts.[2][3] Understanding the theoretical and electronic properties of these molecules at an atomic level is crucial for rational drug design and lead optimization. Computational chemistry, through methods like Density Functional Theory (DFT) and molecular docking, provides invaluable insights into their structure, reactivity, and interaction with biological targets, thereby accelerating the development of novel therapeutics.[4]

Core Theoretical Properties and Computational Methodologies

The therapeutic potential of pyridinyl-pyrazole compounds is governed by their three-dimensional structure and electronic properties. Computational studies are essential for elucidating these characteristics.

1. Quantum Chemical Analysis: Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of these compounds.[5] Key parameters derived from DFT calculations include:

-

Molecular Geometry: Optimization of the molecule's geometry to its lowest energy state provides precise bond lengths, bond angles, and dihedral angles.[4]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[4][6]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions.[7]

-

Mulliken Atomic Charges: These calculations determine the partial charge on each atom, offering insights into charge distribution and the nature of chemical bonds.[7]

2. Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (the pyridinyl-pyrazole compound) when bound to a macromolecular target, such as a protein or enzyme.[8] This method is fundamental to structure-based drug design. The output includes:

-

Binding Energy/Affinity: A quantitative score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate stronger binding.[9][10]

-

Binding Pose: The specific 3D orientation of the ligand within the target's active site.

-

Intermolecular Interactions: Identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex.

Quantitative Data Summary

The following tables summarize representative quantitative data for pyrazole derivatives from various computational studies.

Table 1: Quantum Chemical Parameters of Selected Pyrazole Derivatives (Calculated via DFT)

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| Pyrazole Derivative (P4) | - | - | 0.10667 | - | [4] |

| Pyrazole Derivative (3b) | - | - | - | 4.3785 | [7] |

| Chalcone-Pyrazole Hybrid | - | - | 3.6961 | - | [3] |

| Heterocyclic Anticancer Drug | -0.26751 | -0.18094 | 0.08657 | - | [6] |

Note: The values are taken from different studies on various pyrazole derivatives and are presented for illustrative purposes.

Table 2: Molecular Docking Results for Pyridinyl-Pyrazole Derivatives against Kinase Targets

| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol or kJ/mol) | Key Interacting Residues | Reference |

| Compound 7k | EGFR | -54.6913 kcal/mol | - | [11] |

| Compound 7b | FabH | -45.9125 kcal/mol | - | [11] |

| Compound 2b | CDK2 (2VTO) | -10.35 kJ/mol | Ile10, Lys20, Lys89, Asp145 | [9] |

| Compound 1b | VEGFR-2 (2QU5) | -10.09 kJ/mol | - | [12] |

| Compound 1d | Aurora A (2W1G) | -8.57 kJ/mol | - | [12] |

| Compound 25 | RET Kinase | -7.14 kcal/mol | Ala807 | [10] |

Experimental and Computational Protocols

Protocol 1: Density Functional Theory (DFT) Calculations

This protocol outlines a standard procedure for analyzing the quantum chemical properties of a pyridinyl-pyrazole compound.[13][14]

-

Structure Drawing: The 2D structure of the molecule is drawn using chemical drawing software and converted to a 3D format.

-

Geometry Optimization: The initial 3D structure is optimized to find the most stable conformation (lowest energy state). This is typically performed using DFT with a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311+G(d,p).[5][6] This step is crucial as all subsequent property calculations depend on the optimized geometry.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes:

-

HOMO and LUMO energy levels to determine the energy gap.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Calculation of Mulliken atomic charges.

-

-

Data Analysis: The calculated parameters are analyzed to predict the molecule's chemical reactivity, stability, and potential interaction sites.

Protocol 2: Molecular Docking

This protocol describes a general workflow for predicting the binding interaction of a pyridinyl-pyrazole ligand with a target protein.[8][15][16]

-

Receptor and Ligand Preparation:

-

Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges (e.g., Kollaman or Gasteiger) are assigned.[9]

-

Ligand: The 3D structure of the pyridinyl-pyrazole compound is generated and energy-minimized, often using the same DFT methods described in Protocol 1. Rotatable bonds are defined.

-

-

Binding Site Identification & Grid Generation: The active site of the protein is identified, often based on the location of a co-crystallized ligand in the experimental structure. A grid box is then generated around this site, defining the search space for the docking simulation.[15]

-

Running the Docking Simulation: A docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations ("poses") of the ligand within the receptor's active site.[8][9]

-

Scoring and Pose Selection: Each generated pose is evaluated using a scoring function, which calculates an estimated binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.[8]

-

Interaction Analysis: The best-ranked pose is visualized and analyzed to identify specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues.

Visualizations

The following diagrams illustrate key computational workflows and concepts in the theoretical analysis of drug candidates.

Caption: A general workflow for computational drug design.

Caption: A stepwise protocol for molecular docking simulations.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

The theoretical investigation of pyridinyl-pyrazole compounds is an indispensable component of modern drug discovery. Quantum chemical calculations provide a fundamental understanding of their electronic structure and reactivity, while molecular docking simulations offer powerful predictions of their interactions with biological targets.[4][10] By integrating these computational protocols, researchers can efficiently screen virtual libraries, rationalize structure-activity relationships, and guide the synthesis of more potent and selective drug candidates. This synergy between theoretical prediction and experimental validation streamlines the path from initial scaffold to clinical trial, ultimately enhancing the efficiency of the drug development pipeline.

References

- 1. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. ripublication.com [ripublication.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Purification of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on two primary methods of purification: recrystallization and column chromatography. These methods are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Introduction

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active molecules. The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the reliability and reproducibility of biological screening data. This guide outlines two robust methods for the purification of this compound from a crude reaction mixture.

Purification Methods Overview

The choice of purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification.

-

Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, ethanol has been identified as a suitable solvent for recrystallization.

-

Column Chromatography: This method is used to separate the target compound from a mixture based on the differential adsorption of compounds to a stationary phase. It is particularly useful for purifying larger quantities of material or for separating compounds with similar polarities. For this compound, a silica gel stationary phase with a hexane-ethyl acetate mobile phase is effective.

Data Presentation

The following table summarizes the expected outcomes for each purification method, allowing for a direct comparison of their effectiveness.

| Parameter | Recrystallization | Column Chromatography |

| Stationary Phase | Not Applicable | Silica Gel (60-120 mesh) |

| Mobile Phase/Solvent | Ethanol | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Typical Yield | 85-95% | 70-85% |

| Achievable Purity | >98% | >99% |

| Scale | Milligrams to grams | Grams to kilograms |

| Time Requirement | 2-4 hours | 4-8 hours |

| Primary Application | Removal of minor impurities | Purification of crude mixtures with multiple components |

Experimental Protocols

Synthesis of Crude Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

A common synthetic route involves the reaction of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate.[1]

Procedure:

-

In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Upon completion, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with a small amount of cold absolute ethanol.

-

The resulting solid is the crude ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, which can then be purified by one of the following methods.

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying the crude product obtained from the synthesis described above, assuming it is relatively free of major impurities.

Materials:

-

Crude ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

-

Absolute Ethanol

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of absolute ethanol to the flask, just enough to slurry the solid.

-

Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

-

To maximize crystal formation, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to obtain pure ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as colorless crystals.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when the crude material contains significant impurities or when a very high degree of purity is required.

Materials:

-

Crude ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Eluent reservoir

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 v/v).

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. The target compound can be visualized under a UV lamp.

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Visualizations

The following diagrams illustrate the logical workflow of the purification processes.

Caption: Purification workflow for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Caption: Decision logic for selecting the appropriate purification method.

Conclusion

The protocols detailed in this document provide reliable and reproducible methods for the purification of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. The choice between recrystallization and column chromatography should be made based on the specific requirements of the research or development project, including the initial purity of the crude material, the desired final purity, and the scale of the operation. Adherence to these protocols will ensure the acquisition of high-quality material, which is essential for the advancement of pharmaceutical research and development.

References

Application Note: NMR Characterization of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole nucleus is a prominent scaffold in a variety of pharmacologically active compounds. The presence of a pyridinyl substituent and an amino group suggests its potential for diverse biological activities, making its unambiguous structural elucidation crucial for further research and development. NMR spectroscopy is the most powerful technique for the structural characterization of such organic molecules in solution. This application note outlines the necessary steps for the synthesis and subsequent NMR analysis of this compound.

Predicted NMR Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental verification is required for confirmation.

Table 1: Predicted ¹H NMR Data for Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.40 | d | ~4.5 | 1H | H-6' (Pyridinyl) |

| ~7.85 | td | ~7.8, 1.8 | 1H | H-4' (Pyridinyl) |

| ~7.75 | s | - | 1H | H-3 (Pyrazole) |

| ~7.65 | d | ~8.0 | 1H | H-3' (Pyridinyl) |

| ~7.20 | ddd | ~7.5, 4.8, 1.0 | 1H | H-5' (Pyridinyl) |

| ~5.50 | br s | - | 2H | -NH₂ |

| 4.25 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.30 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (Ester) |

| ~151.0 | C-5 (Pyrazole) |

| ~150.0 | C-2' (Pyridinyl) |

| ~148.0 | C-6' (Pyridinyl) |

| ~140.0 | C-3 (Pyrazole) |

| ~138.0 | C-4' (Pyridinyl) |

| ~122.0 | C-5' (Pyridinyl) |

| ~115.0 | C-3' (Pyridinyl) |

| ~98.0 | C-4 (Pyrazole) |

| ~60.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Experimental Protocols

Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This protocol is adapted from a known synthetic procedure.

Materials:

-

2-Hydrazinopyridine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol

Procedure:

-

Dissolve 2-hydrazinopyridine in absolute ethanol.

-

To this solution, add ethyl (ethoxymethylene)cyanoacetate in one portion.

-

Heat the reaction mixture at reflux for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting solid by filtration.

-

Wash the solid with absolute ethanol.

-

Air-dry the product to obtain ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the synthesized ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral Width: 0-180 ppm

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

Visualizations

Caption: Molecular structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with key NMR-active nuclei highlighted.

Caption: Workflow for the synthesis and NMR characterization of the title compound.

Application Note: Crystal Structure Analysis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis and single-crystal X-ray diffraction analysis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, serving as scaffolds for developing potent therapeutic agents.[1][2][3][4] The title compound is a key intermediate for pyrazolobenzotriazinone derivatives that function as Cyclooxygenase (COX) inhibitors, which are prominent non-steroidal anti-inflammatory drugs (NSAIDs).[5] Detailed protocols for the chemical synthesis, crystal growth, and subsequent structural analysis are presented. All crystallographic data is summarized for clarity, and diagrams illustrating the experimental workflow and the relevant biological pathway are included to provide a complete analytical overview.

Data Presentation

The crystallographic data and synthesis parameters for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₄O₂ |

| Formula Weight | 232.24 g/mol [6] |

| Temperature | 173(2) K[5] |

| Wavelength (Mo Kα) | 0.71073 Å[5] |

| Crystal System | Monoclinic[5] |

| Space Group | Cc (No. 9)[5] |

| Unit Cell Dimensions | a = 16.146(5) Å[5] |

| b = 14.653(4) Å[5] | |

| c = 14.621(4) Å[5] | |

| β = 106.052(8)°[5] | |

| Volume | 3324.3(16) ų[5] |

| Z (Molecules per unit cell) | 12[5] |

| Calculated Density | 1.397 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹[5] |

| Crystal Size | 0.22 × 0.21 × 0.20 mm[5] |

| Theta range for data collection | to 25°[5] |

| Reflections collected / unique | 11423 / 5170[5] |

| R_int | 0.048[5] |

| Completeness to theta = 25.00° | >99%[5] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5170 / 2 / 463[5] |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | Rgt(F) = 0.0415[5] |

| R indices (all data) | wRref(F²) = 0.0965[5] |

Table 2: Synthesis Reaction Parameters

| Reactant / Parameter | Value |

|---|---|

| 2-Hydrazinopyridine | 12.5 g |

| Ethyl(ethoxymethylene)cyanoacetate | 19.5 g[7] |

| Solvent | Absolute Ethanol (100 mL)[7] |

| Reaction Condition | Reflux[7] |

| Reaction Time | 2.5 hours[7] |

| Product Yield | 22.6 g[7] |

| Melting Point | 92-93 °C[7] |

Experimental Protocols

Protocol 1: Synthesis and Crystallization

This protocol details the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Materials and Reagents:

-

2-Hydrazinopyridine

-

Ethyl(ethoxymethylene)cyanoacetate

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask.[7]

-

To this solution, add 19.5 g of ethyl(ethoxymethylene)cyanoacetate in a single portion.[7]

-

Heat the reaction mixture to reflux and maintain for 2.5 hours.[7]

-

After the reflux period, cool the mixture to room temperature. A solid product will precipitate.[7]

-

Collect the solid product by filtration and wash it with a small amount of cold absolute ethanol.[7]

-

Allow the product to air-dry. The expected yield is approximately 22.6 g.[7]

-

For crystallization, dissolve the synthesized powder in a suitable solvent and allow for slow evaporation at room temperature. This method yields colorless, block-like single crystals suitable for X-ray diffraction.[5]

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker PHOTON 100 CMOS)[5]

-

Mo Kα X-ray source (λ = 0.71073 Å)[5]

-

Cryogenic cooling system

-

Goniometer head and mounting loops/fibers

-

Structure solution and refinement software (e.g., SHELX)[5]

Procedure:

-

Crystal Selection and Mounting:

-

Under a microscope, select a high-quality, defect-free single crystal (approx. 0.22 x 0.21 x 0.20 mm).[5]

-

Carefully mount the crystal onto a glass fiber or loop using a minimal amount of cryo-oil or epoxy.

-

Attach the mount to a goniometer head and place it on the diffractometer.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Cool the crystal to the data collection temperature of 173 K to minimize thermal vibrations.[5]

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data using ω-scans.[5] Data should be collected to a maximum θ angle of at least 25°.[5]

-

-

Structure Solution and Refinement:

-

Process the collected data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson synthesis with a program like SHELXS.

-

Refine the structural model using full-matrix least-squares on F² with a program like SHELXL.[5]

-

Locate all non-hydrogen atoms and refine them anisotropically.

-

Identify hydrogen atoms from the difference Fourier map.[5] Refine C-H hydrogen atoms using a riding model.[5]

-

Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and a stable R-factor. The final Rgt(F) should be approximately 0.0415.[5]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the relevant biological signaling pathway.

Caption: Workflow from synthesis to final crystal structure analysis.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols for Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its core structure, a substituted aminopyrazole, is a recognized pharmacophore in medicinal chemistry, lending itself to the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Application I: Anticancer Drug Discovery - Kinase Inhibition

The 5-aminopyrazole scaffold is a privileged structure in the design of protein kinase inhibitors. Derivatives of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, particularly the corresponding carboxamides, have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a crucial driver in various cancers, making it a prime target for therapeutic intervention.

While specific data for the ethyl ester is not available, the closely related 5-amino-1H-pyrazole-4-carboxamide derivatives have demonstrated potent pan-FGFR inhibitory activity. The following table summarizes the in vitro inhibitory activity (IC50) of a representative compound from this class.[1]

| Compound | Target Kinase | IC50 (nM) |

| 10h | FGFR1 | 46 |

| FGFR2 | 41 | |

| FGFR3 | 99 | |

| FGFR2 V564F | 62 |

The potent enzymatic inhibition translates to significant antiproliferative effects in various cancer cell lines with known FGFR alterations.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| 10h | NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 | |

| KATO III | Gastric Cancer | 73 |

Application II: Anti-inflammatory Drug Development - COX Inhibition

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a valuable precursor for the synthesis of pyrazolobenzotriazinone derivatives, which have been identified as Cyclooxygenase (COX) inhibitors.[2] COX enzymes are key players in the inflammatory cascade, and their inhibition is a well-established strategy for treating inflammation and pain. The pyrazole moiety is a core structural feature of several selective COX-2 inhibitors, such as celecoxib.[3][4]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 5f | >100 | 1.50 | >66.67 |

| 6f | >100 | 1.15 | >86.96 |

| Celecoxib | 5.30 | 0.05 | 106 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[5]

This protocol describes a one-pot synthesis of the title compound.

Materials:

-

2-Hydrazinopyridine

-

Ethyl(ethoxymethylene)cyanoacetate

-

Absolute Ethanol

Procedure:

-

Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask.

-

To this solution, add 19.5 g of ethyl(ethoxymethylene)cyanoacetate in one portion.

-

Heat the reaction mixture at reflux for 2.5 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

A solid product will precipitate. Collect the solid by filtration.

-

Wash the collected solid with a small amount of cold absolute ethanol.

-

Allow the product to air-dry.

Expected Yield: ~22.6 g Melting Point: 92-93 °C

Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR)[1]

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

-

Recombinant human FGFR kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Test compound (e.g., a derivative of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

HTRF KinEASE-STK S3 kit reagents

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, the recombinant FGFR kinase, and the biotinylated peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at its Km value for the specific kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats[6]

This protocol describes a standard in vivo model to evaluate the anti-inflammatory activity of a test compound.

Materials:

-

Wistar rats (or other suitable strain)

-

1% Carrageenan solution in saline

-

Test compound

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Divide the animals into groups: vehicle control, reference drug, and test compound groups.

-

Administer the test compound or reference drug orally or intraperitoneally at a specific dose. Administer the vehicle to the control group.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Synthesis Workflow

Caption: Synthetic route for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

FGFR Signaling Pathway Inhibition

Caption: Inhibition of the FGFR signaling pathway by 5-aminopyrazole derivatives.

Experimental Workflow for Drug Discovery

Caption: General workflow for the discovery of drugs based on the 5-aminopyrazole scaffold.

References